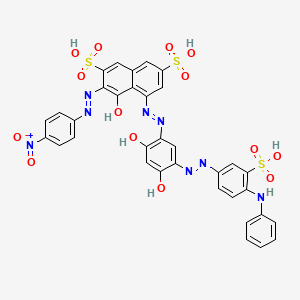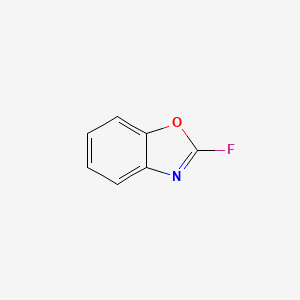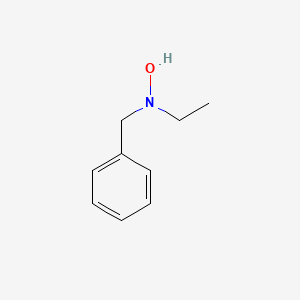
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce a range of colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-nitrobenzenamine and 2-amino-4,6-dinitrophenol, followed by coupling with resorcinol and other intermediates .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mécanisme D'action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is crucial in its applications as a dye and in potential medical uses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-amino-4,6-dinitrophenol, diazotized 4-nitrobenzenamine and resorcinol, sodium salts .
- 2,7-Naphthalenedisulfonic acid, 4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy- .
Uniqueness
What sets 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- apart from similar compounds is its unique combination of functional groups, which confer specific properties such as enhanced color stability and the ability to form stable complexes with various substrates .
Propriétés
Numéro CAS |
72138-99-9 |
|---|---|
Formule moléculaire |
C34H24N8O14S3 |
Poids moléculaire |
864.8 g/mol |
Nom IUPAC |
5-[[5-[(4-anilino-3-sulfophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H24N8O14S3/c43-28-17-29(44)26(16-25(28)38-37-21-8-11-24(30(14-21)58(51,52)53)35-19-4-2-1-3-5-19)39-40-27-15-23(57(48,49)50)12-18-13-31(59(54,55)56)33(34(45)32(18)27)41-36-20-6-9-22(10-7-20)42(46)47/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56) |
Clé InChI |
VRMPSAPCCDYZQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)


![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)




